molecular formula C16H23ClN2O2 B2413606 benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride CAS No. 1803605-34-6

benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride

Cat. No.: B2413606
CAS No.: 1803605-34-6
M. Wt: 310.82
InChI Key: YTMQGHOEVYEPQH-UHFFFAOYSA-N
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Properties

IUPAC Name

benzyl N-(2-piperidin-4-ylcyclopropyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.ClH/c19-16(20-11-12-4-2-1-3-5-12)18-15-10-14(15)13-6-8-17-9-7-13;/h1-5,13-15,17H,6-11H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMQGHOEVYEPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CC2NC(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride typically involves the reaction of benzyl chloroformate with N-[2-(piperidin-4-yl)cyclopropyl]amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride has the molecular formula C14H21ClN2O2C_{14}H_{21}ClN_2O_2 and a molecular weight of approximately 284.78 g/mol. The compound features a piperidine ring and a cyclopropyl group, contributing to its unique pharmacological profile .

Neurological Disorders

Research indicates that compounds similar to this compound may act as antagonists at muscarinic receptors, particularly muscarinic receptor subtype 4 (M4). This receptor is implicated in various neurological disorders, including Alzheimer's disease and Lewy Body dementia. Antagonism of M4 receptors may alleviate cognitive deficits associated with these conditions .

Pain Management

The compound has been investigated for its potential role in modulating pain pathways. It may influence fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, thereby enhancing analgesic effects. This mechanism suggests that it could be beneficial in treating chronic pain conditions .

Anxiety Disorders

Given its pharmacological properties, this compound may also have applications in the treatment of anxiety disorders. The modulation of neurotransmitter systems through receptor interactions could provide therapeutic benefits for individuals suffering from anxiety-related conditions .

Case Study 1: Muscarinic Receptor Antagonism

A study published in a patent document outlines the synthesis and evaluation of derivatives similar to this compound as M4 antagonists. These compounds demonstrated significant efficacy in preclinical models of cognitive impairment, suggesting their potential utility in treating neurodegenerative diseases .

Case Study 2: FAAH Modulation

Another research effort focused on the modulation of FAAH by this compound derivatives. The results indicated that these compounds could effectively reduce pain responses in animal models, supporting their development as analgesics for chronic pain management .

Research Data Table

Application AreaMechanism of ActionPreclinical Findings
Neurological DisordersM4 receptor antagonismImproved cognitive function in models
Pain ManagementFAAH modulationSignificant reduction in pain responses
Anxiety DisordersNeurotransmitter modulationPotential anxiolytic effects observed

Mechanism of Action

The mechanism of action of benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
  • N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride
  • Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate acetate

Uniqueness

Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and development .

Biological Activity

Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and as a therapeutic agent. This article explores its biological activity, structure-activity relationships (SAR), and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a piperidine ring linked to a cyclopropyl group and a benzyl carbamate moiety, which is significant for its interaction with various biological targets. The structural formula can be represented as follows:

C14H20ClN2O2\text{C}_{14}\text{H}_{20}\text{ClN}_{2}\text{O}_{2}

Research indicates that compounds similar to this compound may act as antagonists or partial agonists at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. These receptors are critically involved in neurotransmission and have been implicated in various neurological disorders.

Key Findings:

  • The compound exhibits binding affinity at nAChRs, which is essential for modulating neurotransmitter release and neuronal excitability .
  • Variations in structural components, such as the cyclopropane moiety, significantly influence the binding affinity and selectivity for these receptors .

Antiviral Properties

Recent studies have explored the antiviral potential of piperidine derivatives against various viruses, including coronaviruses. For instance, certain piperidine analogs have shown modest inhibitory effects on the main protease (Mpro) of SARS-CoV-2, suggesting that this compound could be further investigated for similar activities .

Chemokine Receptor Antagonism

Compounds within this structural class have been identified as potent antagonists for CC chemokine receptor-3 (CCR3). This receptor plays a role in inflammatory responses, and antagonism could provide therapeutic benefits in conditions like asthma and allergic reactions .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring and the carbamate group can enhance biological activity. Key observations include:

  • N-benzyl moiety : Essential for maintaining selectivity and potency against targeted receptors.
  • Cyclopropyl group : Enhances lipophilicity and may improve membrane permeability, facilitating better bioavailability .
Modification Effect on Activity
N-benzyl substitutionIncreases receptor binding affinity
Cyclopropane presenceImproves pharmacokinetic properties
Alteration of terminal groupsAffects selectivity towards nAChRs

Case Studies

  • Neuropharmacological Studies : In vitro assays demonstrated that this compound exhibited significant modulation of neurotransmitter release in neuronal cultures, indicating potential use in treating neurodegenerative diseases .
  • Antiviral Screening : A study assessing various piperidine derivatives found that some exhibited low micromolar activity against influenza viruses, suggesting that similar compounds might be effective against other viral targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or Simmons–Smith reactions, followed by carbamate protection using benzyl chloroformate. Piperidine moieties are introduced via reductive amination or nucleophilic substitution. Key steps include:

  • Cyclopropanation of allylic amines under palladium catalysis (e.g., using iodomethane and zinc dust) .
  • Carbamate formation under Schotten–Baumann conditions (pH 9–10, 0–5°C) to minimize hydrolysis .
    • Optimization : Yield improvements (60–75%) are achieved by controlling temperature during cyclopropane ring closure and using anhydrous solvents (e.g., THF or DCM) .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity of this compound?

  • Techniques :

  • NMR (¹H/¹³C): Confirms cyclopropane ring protons (δ 0.8–1.2 ppm) and piperidine N–H signals (δ 1.5–2.5 ppm) .
  • HPLC-MS : Quantifies purity (>95%) using C18 columns (acetonitrile/water + 0.1% TFA) and detects [M+H]⁺ ions (calculated m/z: ~337.3) .
  • XRD : Resolves stereochemistry of the cyclopropane-piperidine junction, critical for bioactivity studies .

Q. How can researchers mitigate solubility challenges during in vitro assays?

  • Strategies :

  • Use polar aprotic solvents (DMSO or DMF) for stock solutions, followed by dilution in PBS (pH 7.4) .
  • Salt formation (e.g., trifluoroacetate) or co-solvents (β-cyclodextrin) enhances aqueous solubility up to 10 mM .

Advanced Research Questions

Q. What computational strategies are effective in predicting the compound’s biological targets?

  • Approaches :

  • Molecular docking : Screen against GPCRs (e.g., serotonin receptors) due to piperidine’s affinity for CNS targets. Use AutoDock Vina with optimized force fields .
  • QSAR modeling : Correlate cyclopropane ring strain with inhibitory potency (e.g., IC₅₀ values for enzyme targets) .
    • Validation : Cross-reference with SPR (surface plasmon resonance) binding assays to verify computational predictions .

Q. How can conflicting pharmacological data (e.g., variable IC₅₀ values) be resolved?

  • Root Causes :

  • Batch-dependent purity variations (e.g., residual solvents affecting assay results) .
  • Stereochemical inconsistencies (undetected enantiomers during synthesis) .
    • Solutions :
  • Standardize purification via preparative HPLC (C18, gradient elution) .
  • Perform chiral resolution using cellulose-based columns .

Q. What are the optimal conditions for scaling up the synthesis without compromising stereochemical integrity?

  • Critical Parameters :

  • Temperature control : Maintain ≤25°C during cyclopropanation to prevent racemization .
  • Catalyst selection : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) for enantioselective synthesis .
    • Scale-up Challenges :
  • Exothermic reactions require jacketed reactors for heat dissipation .

Q. How does the cyclopropane ring influence metabolic stability in preclinical models?

  • Findings :

  • Cyclopropane reduces oxidative metabolism in liver microsomes (t₁/₂ increased by 2.5× vs. non-cyclopropane analogs) .
  • Methodology : Incubate with CYP450 isoforms (3A4, 2D6) and quantify metabolites via LC-MS/MS .

Q. What strategies validate the compound’s stability under long-term storage?

  • Protocols :

  • Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
  • Lyophilization in amber vials under argon atmosphere prevents hydrolysis of the carbamate group .

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